1-Benzyl-3-chloropiperidine

Overview

Description

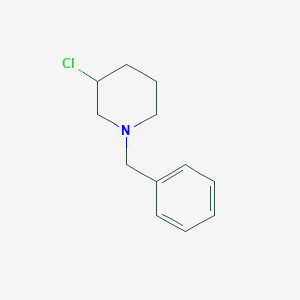

1-Benzyl-3-chloropiperidine is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. The structure of this compound includes a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, substituted at the third position with a chlorine atom and at the first position with a benzyl group. This structure is pivotal in medicinal chemistry due to its presence in compounds with diverse biological activities.

Synthesis Analysis

The synthesis of related benzyl chloropiperidine derivatives has been reported in several studies. For instance, the first synthesis of 1-benzyl-4-(chloromethyl)piperidine is described as a precursor for potential pharmaceuticals, highlighting the versatility of benzyl chloropiperidines in drug development . Another study presents two efficient routes to 1-tert-butyl-4-chloropiperidine, showcasing the diversity of synthetic approaches available for chloropiperidine derivatives . These synthetic methods are crucial for the development of new compounds with potential therapeutic applications.

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is characterized by the presence of a piperidine ring, which is known to adopt a chair conformation. This conformational preference is essential for the biological activity of many piperidine-containing compounds. The benzyl group and the chlorine atom introduce steric and electronic effects that can influence the reactivity and interaction of these molecules with biological targets .

Chemical Reactions Analysis

Benzyl chloropiperidines undergo various chemical reactions that are useful in medicinal chemistry. For example, the reaction of 1-benzyl-4-(chloromethyl)piperidine with purines in a basic medium leads to the formation of N-benzylpiperidine and N-benzylpyrrolidine derivatives, which are important for the synthesis of compounds with pharmacological interest . The regio- and stereoselective amination of 1-benzyl-3,4-epoxypiperidine derivatives is another example of the chemical transformations that these molecules can undergo, leading to the formation of trans-3-amino-1-benzylpiperidin-4-ols .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The presence of the benzyl group and the chlorine atom affects the compound's polarity, solubility, and reactivity. These properties are critical when considering the pharmacokinetic and pharmacodynamic aspects of drug design. NMR spectral studies provide insights into the conformation and electronic environment of these compounds, which is essential for understanding their reactivity and interaction with biological targets .

Scientific Research Applications

One-Pot Preparation and Structural Studies

- One-Pot Synthesis : 3-Chloropiperidine compounds, including derivatives of 1-Benzyl-3-chloropiperidine, were successfully synthesized via a Cu(II)-promoted one-pot intramolecular chloroamination process. This method simplifies the synthesis of such compounds (Li et al., 2013).

Photolysis and Radical Generation

- Stable Free Radicals from Photolysis : Hindered N-Chloroamines, including this compound derivatives, upon photolysis, can generate amino radicals. These radicals have been studied using ESR spectrometry, providing insights into their potential applications in chemistry (Toda et al., 1972).

Applications in Cancer Research

- Antiproliferative Potential Against Pancreatic Cancer : Derivatives of 3-Chloropiperidine, including this compound, have shown marked cytotoxicity against pancreatic cancer cells. These compounds, particularly those with aromatic linkers, could be potential candidates for developing new anticancer agents (Helbing et al., 2020).

- DNA Damage and Anticancer Potential : Bis-3-chloropiperidines, a class of compounds including this compound derivatives, have shown the ability to alkylate nucleobases and induce DNA strand cleavage, suggesting potential as anticancer agents (Sosic et al., 2017).

Synthetic Chemistry and Methodology

- Synthetic Chemistry : Various studies have focused on the synthesis and stereochemistry of 3-benzoylpiperidines, including 3-chloro derivatives. These studies contribute to the understanding of synthetic pathways and potential applications in organic synthesis (Zalucky et al., 1965).

Environmental Implications

- Dechlorination Kinetics : The dechlorination kinetics of N-chloropiperidine, a compound related to this compound, have been studied in chlorinated municipal wastewater due to its genotoxicity. Understanding its reduction and detoxification by sulfite in alkaline solutions is crucial for environmental safety (Jensen & Helz, 1998).

Antimicrobial Activity

- Antimicrobial Profile : Novel 3-benzyl-2,6-diarylpiperidin-4-one derivatives have been synthesized and evaluated for antimicrobial activity. Some of these compounds, which are structurally related to this compound, showed remarkable activity against various bacterial and fungal strains (Sahu et al., 2013).

Mechanism of Action

Target of Action

The primary target of 1-Benzyl-3-chloropiperidine is the guanine base in DNA . This compound belongs to the class of nitrogen mustard-based compounds, which are known for their alkylating properties .

Mode of Action

This compound interacts with its target through a unique alkylation mechanism. The compound forms a highly electrophilic bicyclic aziridinium ion by intramolecular displacement of a chloride . This ion is readily attacked by nucleophiles such as the guanine base in DNA .

Biochemical Pathways

The alkylation mechanism of this compound affects the DNA structure, leading to the formation of covalent adducts . These adducts can lead to depurination and strand cleavage, potentially followed by apoptosis of the cell .

Result of Action

The molecular and cellular effects of this compound’s action include the formation of covalent adducts with DNA, leading to depurination and strand cleavage . These changes can potentially trigger apoptosis, leading to the death of the cell .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be prevented from entering drains, and its discharge into the environment must be avoided . It is also important to store the compound in suitable and closed containers for disposal .

properties

IUPAC Name |

1-benzyl-3-chloropiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZPTZSOOQVBMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70483629 | |

| Record name | 1-BENZYL-3-CHLORO-PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54436-59-8 | |

| Record name | 1-BENZYL-3-CHLORO-PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

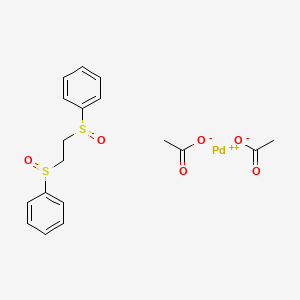

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B1279863.png)